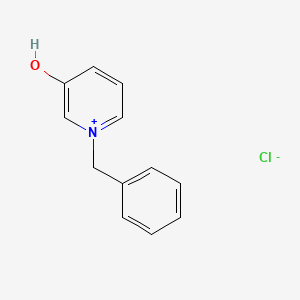

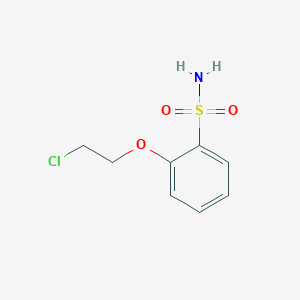

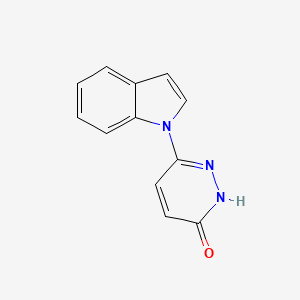

1-Benzyl-3-hydroxypyridinium chloride

Übersicht

Beschreibung

1-Benzyl-3-hydroxypyridinium chloride is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to a family of benzylpyridinium salts, which are known for their diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related benzylpyridinium compounds often involves multi-component reactions or modifications of pyridine derivatives. For instance, a series of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives were synthesized through a three-component reaction in an ionic liquid, demonstrating the versatility of pyridine derivatives in synthesis . Additionally, the synthesis of N-(3-carboxyphenyl)-4,4'-bipyridinium chloride, a related compound, was achieved and used to construct a novel cadmium(II) complex, showcasing the utility of these compounds in coordination chemistry .

Molecular Structure Analysis

The molecular structure of benzylpyridinium compounds can be quite diverse. For example, the molecular structures of four N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones were determined, revealing hydrogen-bonded dimeric pairs and various hydration states . This suggests that 1-Benzyl-3-hydroxypyridinium chloride could also exhibit interesting structural features, such as hydrogen bonding, which could influence its reactivity and interactions.

Chemical Reactions Analysis

Benzylpyridinium salts undergo a variety of chemical reactions. Photoinduced one-electron reduction of 1-benzyl-3-carbamoylpyridinium chloride leads to the formation of dimeric products . Similarly, the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride involves a reversible one-electron reduction to a free radical, followed by irreversible dimerization . These studies highlight the redox-active nature of benzylpyridinium salts and their propensity to form dimers through radical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpyridinium salts are influenced by their molecular structure. For instance, the electrochemical reduction of 1-benzyl-3-carbamoylpyridinium ion is affected by adsorption on the electrode surface, which can be modulated by the addition of benzene or surface-active substances . The stability and structural properties of 1-acyl-4-benzylpyridinium salts have also been explored, revealing interesting thermal instability and reactivity patterns . These findings suggest that 1-Benzyl-3-hydroxypyridinium chloride may also have unique physical and chemical properties that could be exploited in various applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antielectrostatic Properties : A study by Pernak & Branicka (2003) on similar pyridinium chlorides revealed their potential in antimicrobial activities. Particularly, certain derivatives exhibited strong antimicrobial activity, much like benzalkonium chloride. These compounds also demonstrated significant antielectrostatic properties (Pernak & Branicka, 2003).

Polymerization and Photosensitivity : Görtz & Ritter (2002) investigated the polymerization of hydroxypyridinium salts, which led to the creation of photosensitive polymers. These polymers showed degradation upon UV irradiation, indicating potential applications in light-sensitive materials (Görtz & Ritter, 2002).

Anion Recognition : Goodwin et al. (2021) synthesized hydroxypyridinium compounds capable of binding strongly to chloride anions. These simple compounds showed comparable anion recognition abilities to more complex receptors, suggesting their use in chemical sensing applications (Goodwin et al., 2021).

Enzyme Inhibition : Heitz & Anderson (1968) found that N 1-benzylpyridinium chlorides, including variants with different substituents on the pyridinium ring, acted as competitive inhibitors of yeast alcohol dehydrogenase. This suggests potential applications in biochemical studies and drug design (Heitz & Anderson, 1968).

Molecular Structure Analysis : Research by Szafran et al. (2007) on the crystal and molecular structure of 1-methyl-3-hydroxypyridinium chloride has contributed to a deeper understanding of intermolecular interactions and structural properties of such compounds (Szafran et al., 2007).

Laser Pulse and Surface Modification Effects : Luo et al. (2005) utilized benzyl-substituted pyridinium chloride salts to study internal energy transfer in desorption/ionization processes on modified surfaces. This research is crucial for understanding surface interactions in various analytical techniques (Luo et al., 2005).

Toxicity and Biodegradation : A study by Stasiewicz et al. (2008) examined the toxicity and biodegradability of novel ionic liquids, including 1-alkoxymethyl-3-hydroxypyridinium chloride. These compounds showed low acute biological activity and varied biodegradability, which is significant for environmental safety considerations (Stasiewicz et al., 2008).

Enantioselective Synthesis : Sakagami et al. (1996) demonstrated the use of 3-hydroxypyridine in the enantioselective synthesis of certain compounds, indicating the potential of related pyridinium chlorides in stereospecific chemical synthesis (Sakagami et al., 1996).

Anti-inflammatory Potential : Rao et al. (1995) synthesized tetrahydropyridines with potential anti-inflammatory properties from pyridinium chlorides, highlighting the therapeutic applications of these compounds (Rao et al., 1995).

Photoinduced Reduction : Kano & Matsuo (1976) studied the photoinduced one-electron reduction of benzylpyridinium chlorides, which is essential for understanding their photoreactivity and potential in photochemical applications (Kano & Matsuo, 1976).

Extraction of Molybdenum(VI) : Research by Wejman-Gibas et al. (2016) explored the use of pyridinium salts in extracting molybdenum(VI) from sulfate media, indicating their applicability in metal extraction processes (Wejman-Gibas et al., 2016).

Dipolar Characterization : Banerji et al. (1977) characterized the 1,3-dipolar nature of 3-hydroxypyridine and related compounds, contributing to the understanding of their chemical reactivity (Banerji et al., 1977).

Electrochemical Behavior : Carelli et al. (1980) examined the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, providing insights into its reduction and oxidation processes (Carelli et al., 1980).

Nucleophile Reactions : Minato et al. (1976) investigated reactions of 1-benzyl-3-carbamoylpyridinium chloride with various nucleophiles, contributing to the knowledge of its chemical interactions (Minato et al., 1976).

Pseudobase Reactivity : Moracci et al. (1979) studied the reactivity of pseudobases from pyridinium salts, revealing insights into hydrogen transfer and ring-opening reactions (Moracci et al., 1979).

Selective Oxidation of Alcohols : Yamaguchi et al. (1988) developed a method for the selective oxidation of alcohols using oxoaminium salts derived from pyridinium chlorides (Yamaguchi et al., 1988).

Benzylation of Alcohols : Poon & Dudley (2006) described a method for the benzylation of alcohols using a stable pyridinium salt, indicating its utility in organic synthesis (Poon & Dudley, 2006).

Nucleobase Radicals Study : Wolken & Tureček (1999) conducted an experimental and computational study of hydroxypyridinium radicals, contributing to the understanding of nucleobase radicals in the gas phase (Wolken & Tureček, 1999).

Derivatization in Chromatography : Luo et al. (2015) developed a method for the sensitive determination of hydroxypyridine derivatives in human urine using liquid chromatography, demonstrating its analytical applications (Luo et al., 2015).

Safety And Hazards

1-Benzyl-3-hydroxypyridinium chloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes .

Relevant Papers The relevant papers retrieved discuss the synthesis, reactivity, and applications of pyridinium salts , and the synthesis of substituted pyridines with diverse functional . These papers provide valuable insights into the properties and potential applications of 1-Benzyl-3-hydroxypyridinium chloride.

Eigenschaften

IUPAC Name |

1-benzylpyridin-1-ium-3-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNZKJRJNUPXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456218 | |

| Record name | 1-Benzyl-3-hydroxypyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-hydroxypyridinium chloride | |

CAS RN |

3323-73-7 | |

| Record name | NSC77111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-hydroxypyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-hydroxypyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)

-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)